molecular formula C8H5F2NO2 B1435325 4-(Difluoromethoxy)-3-hydroxybenzonitrile CAS No. 1261823-17-9

4-(Difluoromethoxy)-3-hydroxybenzonitrile

Cat. No.: B1435325
CAS No.: 1261823-17-9
M. Wt: 185.13 g/mol
InChI Key: ZREGIZMEBAIGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethoxy)-3-hydroxybenzonitrile is an organic compound characterized by the presence of a difluoromethoxy group (-OCF2H) and a hydroxy group (-OH) attached to a benzene ring, along with a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-hydroxybenzonitrile typically involves the introduction of the difluoromethoxy group onto a benzene ring. One common method involves the reaction of 4-hydroxybenzonitrile with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents in the presence of a base such as potassium hydroxide (KOH) or potassium fluoride (KF) under weakly acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents and conditions that ensure high yield and purity. For instance, the use of sodium hydroxide (NaOH) as a base in the final step of the synthesis can be more economical and scalable .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-(difluoromethoxy)-3-oxobenzonitrile.

    Reduction: Formation of 4-(difluoromethoxy)-3-hydroxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethoxy)-3-hydroxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-hydroxybenzonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) process induced by transforming growth factor-beta1 (TGF-β1) in lung epithelial cells. This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which are key signaling molecules in the TGF-β1 pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-3-hydroxybenzonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct properties such as increased lipophilicity and potential for unique biological activities. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(difluoromethoxy)-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-3,8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREGIZMEBAIGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethoxy)-3-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethoxy)-3-hydroxybenzonitrile
Reactant of Route 3
Reactant of Route 3
4-(Difluoromethoxy)-3-hydroxybenzonitrile
Reactant of Route 4
4-(Difluoromethoxy)-3-hydroxybenzonitrile
Reactant of Route 5
Reactant of Route 5
4-(Difluoromethoxy)-3-hydroxybenzonitrile
Reactant of Route 6
Reactant of Route 6
4-(Difluoromethoxy)-3-hydroxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.